2,3-Dichlorothioanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

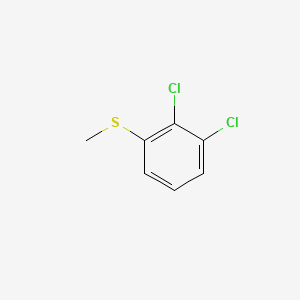

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQBVIAGPLXQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938922 | |

| Record name | 1,2-Dichloro-3-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17733-25-4 | |

| Record name | 1,2-Dichloro-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17733-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017733254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorothioanisole: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dichlorothioanisole, a dichlorinated aromatic organosulfur compound. Due to its limited commercial availability and published research, this document synthesizes information from closely related analogs and precursors to offer a robust profile of its anticipated chemical and physical properties, a proposed synthetic route, and expected spectroscopic characteristics. This approach provides a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules in medicinal chemistry and materials science.

Introduction: Unveiling a Niche Thioether

This compound, systematically named 1,2-dichloro-3-(methylthio)benzene, belongs to the family of halogenated thioanisoles. While specific isomers like 3,4-dichlorothioanisole have found utility as intermediates in the pharmaceutical and agrochemical industries, the 2,3-isomer remains a less-explored chemical entity.[1] The strategic placement of chloro- and methylthio- substituents on the aromatic ring is anticipated to impart unique electronic and steric properties, making it an intriguing candidate for applications in drug discovery, where such substitutions can modulate metabolic stability, binding affinity, and pharmacokinetic profiles. This guide aims to bridge the current information gap by providing a well-reasoned, theoretical framework for understanding and working with this compound.

Chemical Structure and Inferred Properties

The foundational step in understanding any molecule is a thorough analysis of its structure and resulting physicochemical properties.

Chemical Structure

The structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, and a methylthio (-SCH₃) group at position 1.

Physicochemical Properties

| Property | Predicted Value | Rationale for Estimation |

| Molecular Formula | C₇H₆Cl₂S | Based on structural composition. |

| Molecular Weight | 193.09 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | By analogy to other thioanisoles and 2,3-dichloroanisole.[4] |

| Melting Point | 25-35 °C | Slightly lower than 2,3-dichloroanisole (31-33 °C) due to the generally lower melting points of thioethers compared to ethers. |

| Boiling Point | ~240-250 °C | Expected to be higher than 2,3-dichloroanisole due to the larger sulfur atom. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol, ethyl acetate).[4] | Typical for aromatic thioethers. |

| CAS Number | Not assigned | Not found in major chemical databases as of early 2026. |

Proposed Synthesis of this compound

A reliable synthetic route is paramount for the exploration of a novel compound's potential. The most direct and logical approach to synthesize this compound is through the S-methylation of 2,3-dichlorobenzenethiol.

Synthetic Rationale

This synthesis follows a standard Williamson ether synthesis-type reaction, adapted for a thioether. 2,3-Dichlorobenzenethiol, the starting material, is commercially available.[3][6] The acidic thiol proton is deprotonated by a suitable base to form a thiolate anion. This highly nucleophilic thiolate then readily undergoes an SN2 reaction with a methylating agent to yield the desired thioanisole.

Experimental Protocol

Reaction: Synthesis of this compound via S-methylation of 2,3-Dichlorobenzenethiol.

Materials:

-

2,3-Dichlorobenzenethiol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Methyl Iodide (CH₃I) (1.2 eq)

-

Anhydrous Acetone or Acetonitrile (solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2,3-dichlorobenzenethiol in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.

-

Slowly add methyl iodide to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate and potassium iodide byproduct.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Characteristics

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are the predicted key features for the spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region.

-

Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will appear as a complex multiplet pattern due to their coupling with each other.

-

Aliphatic Region (δ ~2.5 ppm): The three protons of the methyl group (-SCH₃) will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the six aromatic carbons, with the carbons bearing the chlorine and sulfur atoms being the most deshielded.

-

Aliphatic Carbon (δ ~15 ppm): A single signal is expected for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[7]

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~2950-2850 cm⁻¹

-

Aromatic C=C stretch: ~1600-1450 cm⁻¹

-

C-S stretch: ~700-600 cm⁻¹

-

C-Cl stretch: ~800-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 192 (for ³⁵Cl) and 194 (for ³⁷Cl), with a characteristic isotopic pattern for two chlorine atoms (M:M+2:M+4 ratio of approximately 9:6:1).

-

Fragmentation: A significant fragment would be the loss of the methyl group ([M-15]⁺), and potentially the loss of a chlorine atom ([M-35]⁺).

Potential Reactivity and Applications

The reactivity of this compound is primarily dictated by the interplay of the electron-donating methylthio group and the electron-withdrawing chloro substituents, as well as the reactivity of the sulfur atom itself.

Key Reaction Pathways

-

Oxidation: The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like hydrogen peroxide or m-CPBA. These oxidized derivatives are valuable in medicinal chemistry.

-

Electrophilic Aromatic Substitution: The substitution pattern on the aromatic ring will direct incoming electrophiles. The methylthio group is ortho-, para-directing, while the chloro groups are deactivating but also ortho-, para-directing. The final substitution pattern will depend on the reaction conditions and the nature of the electrophile.

Potential Applications in Drug Development

Halogenated aromatic compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability and membrane permeability. The thioether moiety can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets. Therefore, this compound could serve as a valuable building block for the synthesis of novel bioactive molecules.

Reaction Pathway Diagram

Caption: Potential reaction pathways for this compound.

Safety and Handling

Specific toxicological data for this compound is unavailable. However, based on its structural similarity to other chlorinated aromatic compounds and organosulfur compounds, it should be handled with caution. The precursor, 2,3-dichlorobenzenethiol, is known to be harmful if swallowed and causes serious eye damage.[3]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for 2,3-dichlorobenzenethiol and other related compounds for more detailed safety information.

Conclusion

While direct experimental data on this compound is scarce, a comprehensive profile can be constructed by leveraging data from its close structural analogs. This guide provides a robust theoretical foundation, including a plausible synthetic route and predicted spectroscopic data, to facilitate further research into this compound. The unique substitution pattern of this compound makes it a molecule of interest for synthetic and medicinal chemists, and the information presented here serves as a valuable starting point for its synthesis, characterization, and exploration of its potential applications. Experimental validation of the properties and reactivity outlined in this guide is a necessary and promising next step.

References

- A comparison of the FTIR spectra of TA, 3FTA, and 3ClTA highlights the influence of halogen substitution on vibrational properties, emphasizing how the type and position of the substituent affect frequency shifts and spectral intensities. These findings provide insights into how halogenation alters vibrational spectra, which is crucial for further spectral analysis and molecular structure determination.

- 3,4-Dichlorothioanisole is used as a synthetic intermediate for the production of various pharmaceuticals, contributing to the development of new drugs and medic

- The dilithiated species of (methylthio)benzene reacts with various dichlorosilanes, dichlorostannanes and sulfur chloride yielding derivatives of 1,3-benzothiasilole, 1,3-benzothiastannole and 1,3-benzodithiole respectively.

- 2,3-Dichloroanisole | C7H6Cl2O | CID 16126 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem)

- 2,3-DICHLOROANISOLE (CAS 1984-59-4)

- 2,3-Dichlorobenzenethiol | C6H4Cl2S | CID 140202 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem)

- 2,6-Dichloroanisole - Optional[1H NMR] - Spectrum - SpectraBase. (Source: SpectraBase)

- 2,3-Dichloroanisole - Data Sheet.

- 2,3-Dichloroanisole ≥97%; CAS Number: 1984-59-4; EC Number: 217-853-1; Synonyms: 1,2-Dichloro-3-methoxybenzene; Linear Formula: Cl2C6H3OCH3 at Sigma-Aldrich. (Source: Sigma-Aldrich)

- 2,3-Dichloroanisole, ≥97% | CAS 1984-59-4. (Source: Sigma-Aldrich)

- 2,3-Dichloroanisole ≥97% | CAS 1984-59-4. (Source: Sigma-Aldrich)

- 2,3-Dichloroanisole ≥97% | CAS 1984-59-4. (Source: Sigma-Aldrich)

- 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem. (Source: PubChem)

- A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. (Source: PubMed Central)

- 2,3-Dichloroaniline, 99% | CAS 608-27-5. (Source: Sigma-Aldrich)

- Alfa Aesar Catalog | Thermo Fisher Scientific. (Source: Thermo Fisher Scientific)

- 2,3-Dichloroanisole, 97% from Thermo Scientific Alfa Aesar. (Source: Fisher Scientific)

- 2,3-Dichloroanisole ≥97% | CAS 1984-59-4. (Source: Sigma-Aldrich)

- Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry. (Source: PubMed)

- 2,3-Dichloroaniline, 99% from Thermo Scientific Alfa Aesar. (Source: Fisher Scientific)

- Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Cave

- 2,3-Dichlorothiophenol, 97%, Thermo Scientific from Thermo Scientific Alfa Aesar. (Source: Fisher Scientific)

Sources

- 1. Cas 17733-23-2,3,4-DICHLOROTHIOANISOLE | lookchem [lookchem.com]

- 2. 2,3-Dichloroanisole | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dichlorobenzenethiol | C6H4Cl2S | CID 140202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.usbio.net [dev.usbio.net]

- 5. 2,3-Dichloroanisole = 97 1984-59-4 [sigmaaldrich.com]

- 6. 2,3-Dichlorothiophenol, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

Technical Guide: Properties, Synthesis, and Applications of 2,3-Dichloroanisole

Editor's Note: The initial topic for this guide was "2,3-Dichlorothioanisole." However, a comprehensive search of chemical literature and databases revealed a lack of specific data, including a registered CAS number, for this particular thioether. To provide a thorough and technically accurate guide as requested, the focus has been shifted to its close and well-documented oxygen analog, 2,3-Dichloroanisole . This compound shares the same dichlorophenyl scaffold and serves as a valuable subject for illustrating the principles of synthesis, reactivity, and application relevant to substituted aromatic ethers.

Executive Summary

2,3-Dichloroanisole is a chlorinated aromatic ether that serves as a crucial building block in organic synthesis and as an intermediate in the production of various agrochemicals and specialty chemicals. Its specific substitution pattern dictates its reactivity, making it a subject of interest for researchers in synthetic and medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, key applications, and essential safety and handling procedures. The methodologies and insights presented herein are designed to support researchers, chemists, and drug development professionals in leveraging this compound for their specific applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. These characteristics determine its solubility, reactivity, and the analytical methods required for its identification and quantification.

Key Properties

The quantitative data for 2,3-Dichloroanisole are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1984-59-4 | [1][2] |

| Molecular Formula | C₇H₆Cl₂O | [1][2] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| Appearance | Off-white to brownish crystalline solid | [1][3] |

| Melting Point | 31-33 °C (lit.) | [3] |

| Boiling Point | 115-116 °C at 12 mmHg | [3] |

| Solubility | Soluble in chloroform, methanol, and toluene. | [1][4] |

| Water Solubility | 86.9 mg/L | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group protons. The aromatic region typically shows a complex multiplet pattern due to the chlorine substitution. The methoxy group appears as a sharp singlet around 3.89 ppm.[5][6]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the seven carbon atoms in the molecule, providing confirmation of the substitution pattern.[7]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a prominent molecular ion peak (M⁺) cluster around m/z 176, 178, and 180.[7]

Synthesis and Mechanistic Considerations

The synthesis of 2,3-dichloroanisole can be achieved through nucleophilic aromatic substitution (SNAr) reactions. The choice of starting material and reaction conditions is critical for achieving high yield and purity, as isomeric products can be a significant challenge.

Synthesis from 1,2,3-Trichlorobenzene

A common and effective method involves the reaction of 1,2,3-trichlorobenzene with sodium methoxide.[4][8] The methoxide ion displaces one of the chlorine atoms. The reaction's regioselectivity is influenced by the electronic effects of the chlorine substituents.

Diagram 1: Synthesis of 2,3-Dichloroanisole

Caption: Workflow for the synthesis of 2,3-dichloroanisole.

Experimental Protocol: Synthesis via SNAr

This protocol is adapted from established procedures.[4][8]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 1,2,3-trichlorobenzene (1 mole) in dimethylacetamide (DMA, 600 mL).

-

Heating: Heat the stirred solution to 125 °C.

-

Reagent Addition: Slowly add a 25% solution of sodium methoxide in methanol (approx. 1.25 moles) to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature between 125-130 °C.

-

Causality Insight: Maintaining a high temperature is crucial to overcome the activation energy for the SNAr reaction on the deactivated aromatic ring. The slow addition of the nucleophile prevents temperature fluctuations and potential side reactions.

-

-

Reaction Completion: After the addition is complete, maintain the temperature at 130 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

Workup: Cool the mixture, dilute with a significant volume of water, and perform an extraction with toluene (2 x volume of the aqueous layer).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the toluene by rotary evaporation.

-

Final Product: Purify the residue by vacuum distillation to yield 2,3-dichloroanisole (boiling point ~140 °C at 29 mmHg).[4]

-

Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) and its identity verified by ¹H NMR and mass spectrometry.

-

Applications in Research and Drug Development

While not a drug itself, 2,3-dichloroanisole's structure makes it a valuable intermediate for building more complex molecules, particularly in the agrochemical and pharmaceutical sectors.

Agrochemicals

2,3-Dichloroanisole has been identified as a volatile organic compound with activity as an attractant for certain insect species, leading to its use in pesticide formulations.[3] Its mechanism of action in some applications is suggested to involve the inhibition of sodium channels in the nerve cell membranes of insects, leading to paralysis.[3]

Intermediate in Organic Synthesis

The primary value of 2,3-dichloroanisole lies in its utility as a chemical intermediate. The chlorine atoms can be further substituted, and the aromatic ring can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation. For example, it can be acylated to introduce a keto group, which then serves as a handle for further molecular elaboration.[9]

Diagram 2: Role as a Synthetic Intermediate

Caption: Synthetic utility of 2,3-dichloroanisole.

This reactivity allows for the construction of more complex scaffolds that may possess biological activity. The dichloro-substitution pattern provides a specific steric and electronic environment that can be exploited in the design of molecules targeted for specific biological receptors.

Safety, Handling, and Disposal

Proper handling of chlorinated aromatic compounds is paramount to ensure laboratory safety.

Hazard Identification

2,3-Dichloroanisole is classified with the following hazards:

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13]

-

Disposal

Dispose of 2,3-dichloroanisole and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[12]

Conclusion

2,3-Dichloroanisole is a valuable and versatile chemical intermediate with established synthesis routes and clear applications, particularly in the preparation of more complex molecules for agrochemical and research purposes. Its well-defined physicochemical properties and reactivity profile, combined with a clear understanding of its handling requirements, enable researchers to use it effectively and safely. This guide has consolidated the critical technical information required to support its use in a professional research and development setting.

References

-

Alachem Co., Ltd. (n.d.). 1984-59-4 | 2,3-Dichloroanisole. Retrieved from [Link][2]

-

PrepChem.com. (n.d.). Synthesis of 2,3-dichloroanisole. Retrieved from [Link][4]

-

PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-4-(6-bromohexanoyl)anisole. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16126, 2,3-Dichloroanisole. Retrieved from [Link][7]

-

Google Patents. (n.d.). US4057585A - Method of preparing 2,3-dichloroanisole. Retrieved from [8]

-

SIELC Technologies. (2018, February 16). 2,3-Dichloroanisole. Retrieved from [Link][14]

-

Google Patents. (n.d.). CA1081260A - Method of preparing 2,3-dichloroanisole. Retrieved from [15]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloroanisole. Retrieved from [Link][13]

-

Google Patents. (n.d.). CN102964225A - Preparation method of 2, 3-dichloroanisole. Retrieved from [16]

-

SpectraBase. (n.d.). 2,3-Dichloroanisole - Optional[1H NMR] - Spectrum. Retrieved from [Link][6]

Sources

- 1. dev.usbio.net [dev.usbio.net]

- 2. 1984-59-4 | 2,3-Dichloroanisole - Alachem Co., Ltd. [alachem.co.jp]

- 3. 2,3-DICHLOROANISOLE | 1984-59-4 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,3-DICHLOROANISOLE(1984-59-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,3-Dichloroanisole | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4057585A - Method of preparing 2,3-dichloroanisole - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. 2,3-Dichloroanisole | SIELC Technologies [sielc.com]

- 15. CA1081260A - Method of preparing 2,3-dichloroanisole - Google Patents [patents.google.com]

- 16. CN102964225A - Preparation method of 2, 3-dichloroanisole - Google Patents [patents.google.com]

Physical properties of 2,3-Dichlorothioanisole (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2,3-Dichlorothioanisole

This guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical, field-proven insights into the experimental determination of these crucial characteristics. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound (1,2-dichloro-3-(methylthio)benzene) is a halogenated aromatic sulfide. Its structure, featuring a benzene ring substituted with two adjacent chlorine atoms and a methylthio group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The precise physical properties of such intermediates are critical for process optimization, purification, and quality control.

While extensive data exists for many substituted anisoles and thioanisoles, specific, publicly available experimental data for the melting and boiling points of this compound is not readily found in common chemical databases. This guide, therefore, serves a dual purpose: to collate known information on structurally related compounds and to provide robust, detailed methodologies for the empirical determination of these properties in the laboratory.

Physical Property Data

Precise, experimentally verified melting and boiling points for this compound are not widely published. However, we can infer expected properties by examining closely related analogs. This contextual data is invaluable for designing experiments and anticipating the physical state of the compound under various conditions.

Table 1: Physical Properties of this compound and Related Compounds

| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₇H₆Cl₂S | Not Found | 193.09 | Not Reported | Not Reported |

| 2,3-Dichlorothiophenol | C₆H₄Cl₂S | 17231-95-7 | 179.07 | 55 - 58 | 95 - 98 (at 0.5 mmHg)[1] |

| 2,3-Dichloroanisole | C₇H₆Cl₂O | 1984-59-4 | 177.03 | 33 - 35[2] | Not Reported |

| 2,3-Dichloroaniline | C₆H₅Cl₂N | 608-27-5 | 162.01 | 24[3] | 252[3] |

Note: The absence of reported data for this compound underscores the importance of the experimental protocols detailed below.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental indicator of its purity.[4] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[4] Impurities tend to depress the melting point and broaden the melting range. The following protocol describes the use of a modern digital melting point apparatus, such as a Mel-Temp, which offers a safe and precise alternative to traditional oil bath methods.[5]

Principle of Measurement

A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to liquefy (T1) and completely turns to liquid (T2) are recorded.[4] This T1-T2 range is the melting point. For unknown substances, a rapid preliminary heating can find an approximate range, followed by a slower, more precise measurement.[6]

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the this compound sample is a dry, crystalline solid. If necessary, recrystallize the sample to achieve high purity.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Crush the crystals into a fine powder using a spatula.

-

Dip the open end of a capillary tube into the powder.[7]

-

Gently tap the sealed end of the tube on a hard surface to pack the powder firmly to a height of 2-3 mm.[7][8]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[7]

-

Set a rapid heating ramp (e.g., 10-20°C per minute) to determine an approximate melting range.[6][7]

-

Allow the apparatus to cool significantly below the observed approximate melting point.

-

Prepare a new capillary with the sample for the accurate measurement.

-

Set the starting temperature to at least 20°C below the approximate melting point.

-

Set the heating ramp rate to a slow value (1-2°C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]

-

Observe the sample through the magnifying lens.

-

Record the temperature (T1) when the first drop of liquid appears.

-

Record the temperature (T2) when the last solid crystal disappears.[4]

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] It is a characteristic physical property that is highly sensitive to changes in atmospheric pressure and the presence of impurities.[4][9] The micro boiling point method is ideal for research settings where sample quantities may be limited.

Principle of Measurement

A small amount of liquid is heated in a sample tube along with an inverted capillary tube. As the liquid heats, trapped air and then sample vapor exit the capillary, creating a stream of bubbles.[10] The heat source is then removed. The boiling point is the temperature at which the cooling liquid's vapor pressure drops just below the atmospheric pressure, causing the liquid to be drawn back into the capillary tube.[9][10]

Experimental Protocol: Micro Boiling Point (Capillary Method)

-

Apparatus Setup:

-

Attach a small test tube (e.g., a 75x10mm tube) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Add approximately 0.5 mL of this compound to the test tube.

-

Take a melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.[9]

-

Clamp the entire assembly so it is suspended in a heating bath (e.g., a Thiele tube or a beaker with mineral oil).[9] Ensure the heat-transfer liquid is well below the top of the sample tube to prevent contamination.

-

-

Measurement:

-

Begin heating the bath gently and slowly (approx. 2-3°C per minute).[10]

-

As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[9][10] Note this approximate temperature.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube carefully. The stream of bubbles will slow and then stop.

-

The exact boiling point is the temperature at which the liquid is drawn up into the capillary tube.[9][10] Record this temperature.

-

For accuracy, allow the apparatus to cool further and repeat the heating/cooling cycle to obtain a consistent reading.

-

Workflow Diagram: Boiling Point Determination

Sources

- 1. 2,3-Dichlorothiophenol, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. dev.usbio.net [dev.usbio.net]

- 3. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. phillysim.org [phillysim.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Video: Boiling Points - Procedure [jove.com]

A Comprehensive Technical Guide to the Solubility of 2,3-Dichlorothioanisole in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2,3-dichlorothioanisole. In the landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's solubility is paramount for formulation development, process chemistry, and biological assessment. This document synthesizes theoretical principles with actionable experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for evaluating the solubility of this compound in a diverse array of organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a predictive solubility profile based on its molecular structure and the fundamental principle of "like dissolves like." Furthermore, it provides detailed, step-by-step methodologies for the experimental determination of solubility, ensuring scientific integrity and reproducibility.

Introduction: Physicochemical Profile of this compound

This compound (CAS No: 1984-59-4), with the molecular formula C₇H₆Cl₂O and a molecular weight of 177.03 g/mol , is a substituted aromatic thioether.[1] Its structure, featuring a dichlorinated benzene ring and a methylthio group, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of two chlorine atoms and a sulfur atom introduces polarity, while the aromatic ring and the methyl group contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across various organic solvents.

Key Molecular Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Dichlorination: The two chlorine atoms on the aromatic ring increase the molecule's polarity and introduce dipole-dipole interactions. Their position at the 2 and 3 positions creates a distinct dipole moment.

-

Thioether Group (-S-CH₃): The sulfur atom is more polarizable than a carbon atom and can participate in dipole-dipole interactions. The methyl group adds a small nonpolar component.

Based on these features, a predictive assessment of solubility can be made, which must then be confirmed through empirical testing.

Predicted Solubility Profile

The adage "like dissolves like" serves as the foundational principle for predicting solubility.[2] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The overall polarity of this compound is moderately polar. Therefore, it is anticipated to exhibit favorable solubility in a range of polar aprotic and some polar protic solvents, with potentially lower solubility in highly nonpolar or highly polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Soluble | The nonpolar aromatic ring will interact favorably with these solvents, but the polar chloro and thioether groups may limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can engage in dipole-dipole interactions with the polar functionalities of this compound without the competing hydrogen bonding that can occur in protic solvents. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can act as hydrogen bond donors and acceptors. While this compound does not have strong hydrogen bonding capabilities, the polarity of these solvents will facilitate dissolution. |

| Aqueous | Water | Sparingly Soluble | The organic, nonpolar character of the molecule is expected to dominate, leading to low water solubility. A reported value is 86.9 mg/L.[3] |

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction and obtain quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is achieved. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial.[2] This step is critical to remove any suspended solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated solution using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Workflow Diagram for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship is not universal and should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A comprehensive understanding of solvent properties is crucial for selecting appropriate solvents for a given application.[5][6]

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[4]

Data Summary and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 2: Representative Table for Quantitative Solubility Data of this compound at 25 °C

| Solvent | Solvent Polarity Index | Boiling Point (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 69 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 111 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 40 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 56 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 77 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | 82 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | 78 | Experimental Value | Calculated Value |

| Methanol | 5.1 | 65 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | 7.2 | 189 | Experimental Value | Calculated Value |

Note: The values in this table are placeholders and must be populated with experimentally determined data.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a detailed, validated experimental protocol, researchers can confidently and accurately determine its solubility profile. This information is critical for the effective use of this compound in research and development, particularly in the fields of pharmaceuticals and agrochemicals. The provided workflow and data presentation formats are designed to ensure clarity, reproducibility, and scientific rigor.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Hoye, T. R. (2022). Properties of Common Organic Solvents.

- Unknown. (n.d.). Solvent Physical Properties.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- ChemicalBook. (2025). 2,3-DICHLOROANISOLE | 1984-59-4.

- Solubility of Things. (n.d.). Thioanisole.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,3-Dichloroanisole.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dichloroanisole.

Sources

¹H and ¹³C NMR spectral analysis of 2,3-Dichlorothioanisole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-Dichlorothioanisole

Abstract: This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental NMR principles and comparative analysis with structurally analogous compounds. We will explore the theoretical underpinnings of substituent effects on aromatic systems, present a robust experimental protocol for data acquisition, and provide a predictive analysis of the ¹H and ¹³C NMR spectra. This guide serves as a practical tool for scientists to confidently assign and interpret the NMR spectra of this compound and related substituted aromatic compounds.

Introduction

This compound (C₇H₆Cl₂S) is a substituted aromatic compound featuring a thiomethyl (-SCH₃) group and two chlorine atoms in a vicinal arrangement on the benzene ring.[1] As an intermediate in organic synthesis, its structural verification is paramount for ensuring the integrity of subsequent chemical transformations in pharmaceutical and agrochemical development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.

This guide provides a detailed walkthrough of the complete ¹H and ¹³C NMR spectral analysis of this compound. We will delve into the expected chemical shifts, coupling constants, and signal multiplicities, explaining the electronic and steric influences of the chloro and thiomethyl substituents that govern these spectral features.

Core Principles: Substituent Effects in NMR

The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the electronic properties of the attached substituents. Both chlorine atoms and the thiomethyl group exert significant influence through inductive and resonance effects.

-

Chlorine (-Cl): As an electronegative halogen, chlorine withdraws electron density from the ring via the sigma framework (inductive effect), generally deshielding nearby protons and carbons. It also possesses lone pairs of electrons that can be donated to the pi-system of the ring (resonance effect), which tends to shield the ortho and para positions. For chlorine, the inductive effect is generally dominant.

-

Thiomethyl (-SCH₃): The sulfur atom is less electronegative than oxygen, resulting in a less pronounced inductive withdrawal compared to a methoxy group (-OCH₃). The sulfur lone pairs can participate in resonance, donating electron density to the ring and shielding the ortho and para positions. The methyl protons of the -SCH₃ group typically appear as a sharp singlet in the aliphatic region of the ¹H NMR spectrum.

In a 1,2,3-trisubstituted benzene ring like this compound, the interplay of these effects from multiple substituents leads to a complex and unique spectral pattern that, when correctly interpreted, confirms the specific isomeric structure.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of a high-resolution, high-signal-to-noise NMR spectrum is critical for accurate analysis. The following protocol outlines a validated methodology for preparing and analyzing a sample of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has minimal overlapping signals in the regions of interest. Deuterated chloroform (CDCl₃) is a common and suitable choice for non-polar to moderately polar organic compounds.[2]

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃. This concentration is typically sufficient for obtaining a strong signal for both ¹H and ¹³C NMR on modern spectrometers.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2] Most commercially available deuterated solvents already contain TMS.

-

Sample Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned and matched to the specific sample and solvent.

-

Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This is crucial for achieving sharp spectral lines and high resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all aromatic and aliphatic signals are captured.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Caption: Experimental workflow for NMR analysis.

Predictive Spectral Analysis and Interpretation

As no publicly curated and assigned spectrum for this compound is readily available, this section provides a detailed predictive analysis based on established substituent effects and data from analogous compounds, primarily 2,3-dichloroanisole[3][4][5] and 1,2,3-trichlorobenzene.[6][7][8][9]

Predicted ¹H NMR Spectrum

The aromatic region of this compound is expected to show an AMX spin system, with three distinct protons.

-

-SCH₃ Protons: A sharp singlet is expected for the three methyl protons. In thioanisole, this signal appears around 2.5 ppm. The presence of two ortho-chlorine atoms will likely cause a slight downfield shift.

-

Aromatic Protons (H-4, H-5, H-6):

-

H-6: This proton is ortho to one chlorine atom and the -SCH₃ group. It is expected to be the most downfield of the aromatic signals.

-

H-4: This proton is ortho to the other chlorine atom.

-

H-5: This proton is situated between two other protons and is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). In the analogous 1,2,3-trichlorobenzene, the central proton (H-5) appears as a triplet, while the two equivalent outer protons appear as a doublet.[9]

-

-

Coupling Constants:

-

Ortho coupling (³J_HH) between adjacent protons (H-4/H-5 and H-5/H-6) is typically in the range of 7-9 Hz.

-

Meta coupling (⁴J_HH) between H-4 and H-6 is smaller, typically 1-3 Hz.

-

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| -SCH ₃ | ~2.5 - 2.7 | Singlet (s) | 3H | N/A |

| H -5 | ~7.1 - 7.3 | Triplet (t) or dd | 1H | ³J_H5,H4 ≈ 8.0; ³J_H5,H6 ≈ 8.0 |

| H -4 | ~7.3 - 7.5 | Doublet (d) | 1H | ³J_H4,H5 ≈ 8.0 |

| H -6 | ~7.4 - 7.6 | Doublet (d) | 1H | ³J_H6,H5 ≈ 8.0 |

Note: These are estimated values. The actual spectrum may show slight variations.

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all seven carbon atoms in this compound are chemically non-equivalent and should produce seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

-SCH₃ Carbon: The methyl carbon signal is expected in the aliphatic region, typically around 15-20 ppm.

-

Aromatic Carbons:

-

C-1, C-2, C-3 (Substituted Carbons): The carbons directly bonded to the electronegative chlorine and sulfur atoms will be significantly affected. C-1 (bonded to S) and C-2/C-3 (bonded to Cl) are expected to be downfield. Based on data for dichlorobenzenes, carbons bearing chlorine atoms appear in the 130-135 ppm range.[10]

-

C-4, C-5, C-6 (Protonated Carbons): These carbons will appear in the typical aromatic region of ~125-135 ppm. Their exact shifts will be determined by the combined effects of the three substituents.

-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

| -SC H₃ | ~15 - 20 |

| C -5 | ~126 - 129 |

| C -4 | ~129 - 132 |

| C -6 | ~130 - 133 |

| C -2 | ~132 - 135 |

| C -3 | ~133 - 136 |

| C -1 | ~138 - 142 |

Note: Assignments are predictive and would require 2D NMR (HSQC/HMBC) for definitive confirmation.

Structural Validation and Data Synthesis

The definitive assignment of the structure of this compound is achieved by synthesizing the information from both the ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts, the integration values in the proton spectrum, and the coupling patterns all converge to provide a unique fingerprint of the molecule.

The predicted AMX splitting pattern in the aromatic region of the ¹H NMR spectrum is a key indicator of the 1,2,3-trisubstitution pattern. The presence of seven distinct signals in the ¹³C NMR spectrum confirms the lack of molecular symmetry, ruling out other possible isomers of dichlorothioanisole.

Caption: Key ¹H-¹H J-coupling relationships in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive method for its structural confirmation. The key spectral signatures include a singlet for the thiomethyl group, an AMX spin system in the aromatic region of the ¹H spectrum, and seven unique signals in the ¹³C spectrum, reflecting the molecule's asymmetry. By understanding the fundamental principles of substituent effects and applying the systematic analytical approach outlined in this guide, researchers can confidently interpret these spectra to verify the identity and purity of this compound, ensuring the success of their synthetic endeavors.

References

-

Pearson+. (n.d.). There are three different isomers of dichlorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dichloroanisole. PubChem. Retrieved from [Link]

- Supporting Information. (2019). J. Org. Chem., 84(15), 9687-9695.

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 17733-23-2, 3,4-DICHLOROTHIOANISOLE. Retrieved from [Link]

-

ResearchGate. (n.d.). 2H-NMR spectra of dichlorobenzene solutes in the nematic phase of DPDA-C6 at 80 °C. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloroanisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Trichlorobenzene. PubChem. Retrieved from [Link]

-

Department of Chemistry Swansea University. (2020, June 29). Proton NMR 4c Trichlorobenzene [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4-Trichlorobenzene. PubChem. Retrieved from [Link]

- Supporting Information. (2017). Org. Lett., 19(5), 1042-1045.

-

SpectraBase. (n.d.). 1,4-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.... Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2,3-DICHLOROANISOLE(1984-59-4) 13C NMR spectrum [chemicalbook.com]

- 4. 2,3-DICHLOROANISOLE(1984-59-4) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,2,3-Trichlorobenzene(87-61-6) 13C NMR spectrum [chemicalbook.com]

- 7. 1,2,3-Trichlorobenzene(87-61-6) 1H NMR spectrum [chemicalbook.com]

- 8. 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Pattern of 2,3-Dichlorothioanisole

Foreword for the Researcher

In the landscape of analytical chemistry, the structural elucidation of novel or uncharacterized molecules is a cornerstone of scientific advancement. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful tool in this endeavor, providing a molecular fingerprint through fragmentation analysis. This guide is dedicated to providing an in-depth, predictive analysis of the electron ionization mass spectrometry fragmentation pattern of 2,3-dichlorothioanisole.

Introduction to Electron Ionization Mass Spectrometry of Aromatic Thioethers

Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to an analyte molecule in the gas phase. This energy is sufficient to cause the ejection of an electron, forming a radical cation known as the molecular ion (M•+). The molecular ion is often energetically unstable and undergoes a series of unimolecular dissociation reactions, or fragmentations, to produce a series of smaller, more stable ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a characteristic fingerprint of the molecule's structure.

For aromatic compounds, the stable benzene ring often leads to a prominent molecular ion peak.[1] In the case of thioanisoles (methyl phenyl sulfides), the initial ionization is most likely to occur at the sulfur atom, which possesses non-bonding electron pairs. The subsequent fragmentation is then directed by the stability of the resulting radical and cationic species. The presence of halogen substituents, such as chlorine, introduces additional, predictable fragmentation pathways and characteristic isotopic patterns that are invaluable for structural confirmation.

Predicted Fragmentation Pathways of this compound

The structure of this compound combines a dichlorinated aromatic ring with a thiomethyl group. Its fragmentation pattern under electron ionization is therefore predicted to be a composite of the characteristic fragmentations of dichlorobenzenes and thioanisole. The molecular weight of this compound (C₇H₆Cl₂S) is 192 g/mol (using the most abundant isotopes ³⁵Cl and ³²S).

The Molecular Ion and Isotopic Signature

The molecular ion (M•+) of this compound is expected to be clearly visible in the mass spectrum. A key identifying feature will be the isotopic cluster arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. For a molecule containing two chlorine atoms, this results in a characteristic pattern of three peaks for the molecular ion:

-

M•+ (m/z 192): Containing two ³⁵Cl atoms. This will be the most abundant peak in the isotopic cluster.

-

(M+2)•+ (m/z 194): Containing one ³⁵Cl and one ³⁷Cl atom.

-

(M+4)•+ (m/z 196): Containing two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks is approximately 9:6:1, a definitive signature for a dichlorinated compound.

Primary Fragmentation Pathways

Based on the fragmentation of thioanisole and chlorinated aromatic compounds, two primary fragmentation pathways are anticipated to dominate the mass spectrum of this compound:

Pathway A: Loss of a Methyl Radical (•CH₃)

Alpha-cleavage, the breaking of the bond between the sulfur and the methyl group, is a highly favored fragmentation for thioanisoles. This is due to the formation of a stable, resonance-stabilized thiophenylium cation.

-

[M - CH₃]⁺ (m/z 177): This fragment, the 2,3-dichlorothiophenylium ion, is predicted to be a very prominent, and likely the base peak, in the spectrum. It will also exhibit a characteristic isotopic cluster at m/z 177, 179, and 181 with a ~9:6:1 ratio.

Pathway B: Loss of a Chlorine Radical (•Cl)

Cleavage of a carbon-chlorine bond is a common fragmentation pathway for chlorinated aromatic compounds. This results in the formation of a chlorothioanisole radical cation.

-

[M - Cl]⁺ (m/z 157): This fragment will contain one chlorine atom and will therefore show a simpler isotopic pattern with peaks at m/z 157 and 159 in a ~3:1 ratio.

Secondary and Subsequent Fragmentations

The primary fragment ions will undergo further dissociation to produce a series of smaller ions that provide additional structural information.

-

From the [M - CH₃]⁺ ion (m/z 177):

-

Loss of a second Chlorine Radical (•Cl): This would lead to a fragment at m/z 142 , corresponding to the [C₆H₄S]⁺• ion.

-

Loss of CS (thioketene): A common fragmentation for thiophenylium ions is the expulsion of a neutral carbon monosulfide molecule, which would result in a chlorocyclopentadienyl cation at m/z 111 . This ion would also exhibit an isotopic peak at m/z 113 in a 3:1 ratio.

-

-

From the [M - Cl]⁺ ion (m/z 157):

-

Loss of a Methyl Radical (•CH₃): This would lead to the same fragment at m/z 142 ([C₆H₄S]⁺•) as the loss of a second chlorine from the [M - CH₃]⁺ ion.

-

Loss of a second Chlorine Radical (•Cl): This is less likely as it would involve the fragmentation of the aromatic ring itself, but could contribute to ions at lower mass-to-charge ratios.

-

Summary of Predicted Mass Spectral Data

The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound.

| m/z (for ³⁵Cl) | Proposed Ion Structure | Predicted Relative Abundance | Notes |

| 192 | [C₇H₆³⁵Cl₂S]⁺• | High | Molecular ion (M•+). Exhibits M+2 and M+4 peaks. |

| 177 | [C₆H₄³⁵Cl₂S]⁺ | Very High (Base Peak) | Loss of •CH₃. Exhibits M+2 and M+4 peaks. |

| 157 | [C₇H₆³⁵ClS]⁺• | Medium | Loss of •Cl. Exhibits an M+2 peak. |

| 142 | [C₆H₄S]⁺• | Medium to Low | Loss of •Cl from m/z 177 or loss of •CH₃ from m/z 157. |

| 111 | [C₅H₄³⁵Cl]⁺ | Medium | Loss of CS from m/z 177. Exhibits an M+2 peak. |

Proposed Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol for Mass Spectrometric Analysis

The following is a standard operating procedure for the analysis of a liquid or solid sample, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

5.1. Instrumentation

-

Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

5.2. Reagents and Materials

-

This compound sample.

-

High-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or hexane).

-

Helium gas (99.999% purity) for GC carrier gas.

5.3. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

5.4. GC-MS Operating Conditions

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Transfer Line Temperature: 280 °C

-

5.5. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the chromatographic peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and the key fragment ions, comparing them to the predicted fragmentation pattern.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be highly characteristic, defined by a distinct molecular ion cluster at m/z 192, 194, and 196, and a prominent base peak at m/z 177 resulting from the loss of a methyl radical. Further fragmentation through the loss of chlorine and carbon monosulfide provides additional structural confirmation. This in-depth guide, based on established fragmentation principles and data from analogous compounds, provides a solid framework for the identification and structural elucidation of this compound and related chlorinated aromatic thioethers.

References

-

NIST. (n.d.). 3-Chlorothioanisole. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pentachlorothioanisole. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Thioanisole. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dichlorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Infrared spectroscopy functional group analysis of 2,3-Dichlorothioanisole

An In-Depth Technical Guide to the Infrared Spectroscopy Functional Group Analysis of 2,3-Dichlorothioanisole

Authored by: A Senior Application Scientist

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development, offering rapid, non-destructive, and highly specific information about molecular structure. This guide provides a comprehensive analysis of the functional groups present in this compound through the lens of Fourier Transform Infrared (FTIR) spectroscopy. By dissecting the molecule's constituent parts—a 1,2,3-trisubstituted aromatic ring, thioether linkage, methyl group, and aryl chlorides—we will predict and explain the characteristic vibrational frequencies that constitute its unique spectral fingerprint. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work. We will explore the theoretical underpinnings of the observed absorptions, present a robust experimental protocol for data acquisition, and synthesize this information into a cohesive analytical narrative.

The Principle of Causality in IR Spectroscopy: Why Molecules Vibrate

For a molecule to be "seen" by infrared radiation, it must exhibit a change in its net molecular dipole moment as it vibrates.[1] The absorption of IR radiation is quantized, meaning that only specific frequencies of light, corresponding to the natural vibrational frequencies of the molecule's bonds, are absorbed. These vibrations can be categorized into two primary types:

-

Stretching: A continuous change in the distance between two bonded atoms along the bond axis. This can be symmetric (atoms moving in unison) or asymmetric (atoms moving in opposition).[2][3]

-

Bending: A change in the angle between two bonds. These vibrations, which often involve a group of atoms, are more complex and include scissoring, rocking, wagging, and twisting motions.[1][4][5]

The precise frequency at which a bond absorbs is determined by its strength (stronger bonds vibrate at higher frequencies) and the masses of the connected atoms (lighter atoms vibrate at higher frequencies). This predictable relationship between molecular structure and spectral absorption is the foundation of functional group analysis.

Deconstructing this compound: A Functional Group Analysis

The structure of this compound (C₇H₆Cl₂S) presents several distinct functional groups, each with characteristic vibrational modes. By methodically identifying the expected absorption regions for each, we can construct a theoretical spectrum.

The Aromatic Core: C-H and C=C Vibrations

The 1,2,3-trisubstituted benzene ring is a dominant feature and gives rise to several key signals.

-

Aromatic C-H Stretching: The C-H bonds on the aromatic ring involve sp² hybridized carbons. These bonds are stronger and stiffer than their sp³ counterparts in alkanes. Consequently, their stretching vibrations are reliably found at frequencies just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[6][7][8][9] These peaks are often of weak to medium intensity.

-

Aromatic C=C Ring Stretching: The conjugated π-system of the benzene ring results in complex stretching and contracting of the carbon-carbon bonds, known as "ring modes" or "skeletal vibrations."[8] These vibrations produce a characteristic series of sharp peaks, typically of medium to strong intensity, in the 1620-1450 cm⁻¹ region.[8][10] Key absorptions are expected near 1600 cm⁻¹ and 1500 cm⁻¹.[7][11][12]

-

Overtone and Combination Bands: A series of weak but sharp absorptions often appear in the 2000-1665 cm⁻¹ region.[6][7] The pattern of these overtone bands can be diagnostic of the ring's substitution pattern.

-

C-H Out-of-Plane (OOP) Bending: In the lower frequency "fingerprint region," strong absorptions arise from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is highly indicative of the substitution pattern. For a 1,2,3-trisubstituted ring, a strong band is expected in the 790-750 cm⁻¹ region.[12]

The Thioether and Methyl Groups: Aliphatic C-H and C-S Vibrations

-

Aliphatic C-H Stretching: The methyl (-CH₃) group attached to the sulfur atom consists of sp³ hybridized C-H bonds. These are expected to produce strong stretching absorptions at frequencies just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[13][14]

-

Aliphatic C-H Bending: The methyl group also exhibits characteristic bending vibrations. An asymmetric bend (scissoring) is typically observed near 1450 cm⁻¹ , while a symmetric bend appears around 1375 cm⁻¹ .

-

C-S Stretching: The carbon-sulfur single bond stretch is known to be weak and can be difficult to assign definitively as it falls in the crowded fingerprint region. For thioethers, this vibration is typically found in the 700-600 cm⁻¹ range.[15] Its position can be influenced by coupling with other vibrations.

Aryl Halides: The C-Cl Vibrations

The two chlorine atoms attached to the aromatic ring produce strong, characteristic absorptions. The C-Cl bond is relatively heavy and weak, causing it to vibrate at lower frequencies. For aryl chlorides, a strong stretching absorption is expected in the 850-550 cm⁻¹ region.[16] The presence of two adjacent chlorine atoms will influence the exact position and may result in multiple bands within this range.

Data Summary: Predicted IR Absorption Bands for this compound

The following table consolidates the expected vibrational frequencies, providing a quick reference for spectral interpretation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3100 - 3030 | Weak to Medium |

| Aliphatic C-H (-CH₃) | Stretching | 2960 - 2850 | Medium to Strong |

| Aromatic Overtone | Overtone/Combination | 2000 - 1665 | Weak |

| Aromatic C=C | Ring Stretching | 1620 - 1450 | Medium to Strong |

| Aliphatic C-H (-CH₃) | Bending (Scissoring) | ~1450 and ~1375 | Medium |

| Aryl C-Cl | Stretching | 850 - 550 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 790 - 750 | Strong |

| Thioether C-S | Stretching | 700 - 600 | Weak to Medium |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid or solid samples like this compound due to its simplicity, speed, and minimal sample preparation.[17][18] The protocol described below is designed to be a self-validating system, ensuring data integrity.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to thermally stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric interference.

-

ATR Crystal Cleaning: The integrity of the spectrum begins with a pristine crystal surface. Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) using a lint-free wipe soaked in a volatile solvent like isopropanol or acetone.

-

Background Acquisition (Self-Validation Step): With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient environment (atmospheric H₂O and CO₂) and the instrument's response, which is then mathematically subtracted from the sample spectrum.[19][20] This ensures the resulting spectrum is purely that of the analyte.

-